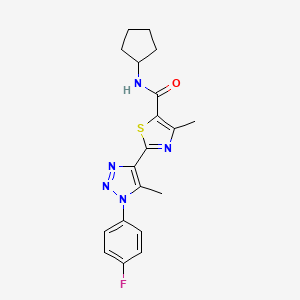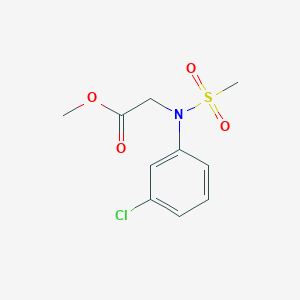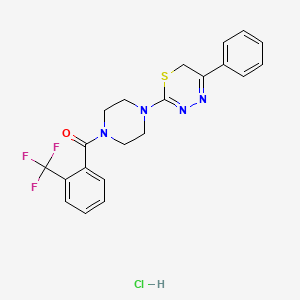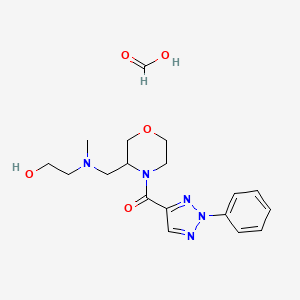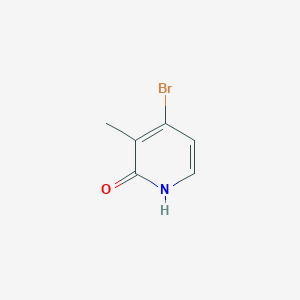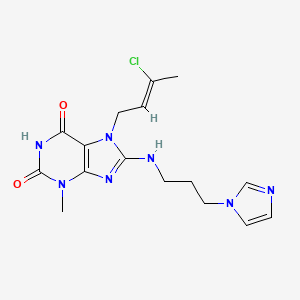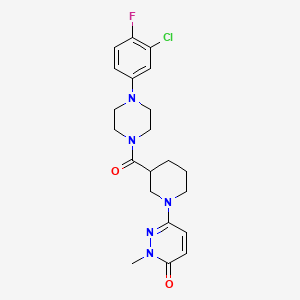![molecular formula C24H25N5O2S B2853680 2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one CAS No. 1251574-64-7](/img/structure/B2853680.png)
2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzimidazole ring, a thiadiazole ring, and a piperidine ring, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Thiadiazole Ring: This involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Piperidine Ring Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzimidazole, thiadiazole, and piperidine intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the imine or nitro groups if present in the structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving the benzimidazole or thiadiazole rings.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with benzimidazole and thiadiazole rings can interact with enzymes, receptors, or nucleic acids, modulating their activity. The piperidine ring may enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone: Similar structure but with a different substituent on the thiadiazole ring.
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-hydroxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The unique combination of the benzimidazole, thiadiazole, and piperidine rings in 2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-31-19-8-6-17(7-9-19)14-22-26-27-24(32-22)18-10-12-28(13-11-18)23(30)15-29-16-25-20-4-2-3-5-21(20)29/h2-9,16,18H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNOJEWAUQKWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2853598.png)
![N-(2-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2853600.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2853601.png)
![6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2853602.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2853604.png)
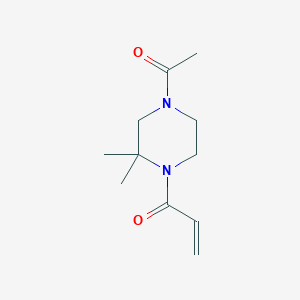
![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2853608.png)
